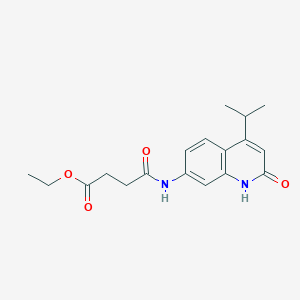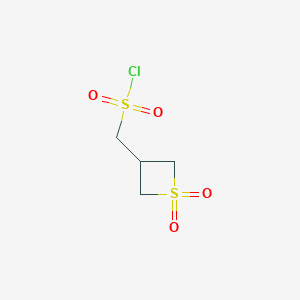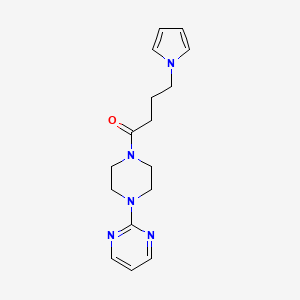
1-(4-(pyrimidin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(pyrimidin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one, also known as PAK4 inhibitor, is a small molecule drug that has gained attention in the scientific community due to its potential use in cancer research.
科学的研究の応用
Antimicrobial Activity
A study on the synthesis of derivatives of 4-(pyrimidin-2-yl)piperazin, including compounds similar to 1-(4-(pyrimidin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one, revealed significant antimicrobial activity. These compounds were tested against various microorganism strains, showing notable effectiveness in inhibiting microbial growth (Yurttaş et al., 2016).
Metabolism and Excretion in Pharmacokinetics
Research on dipeptidyl peptidase IV inhibitors, structurally related to 1-(4-(pyrimidin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one, has provided insights into their metabolism, excretion, and pharmacokinetics in rats, dogs, and humans. These studies are crucial for understanding the drug's behavior in the body and its potential therapeutic applications (Sharma et al., 2012).
Structural Analysis
A study focusing on the structural analysis of compounds including the title compound, specifically buspirone free base, highlights its conformation in the solid state. Such structural insights are essential for the design of more effective and targeted pharmaceuticals (Kozioł et al., 2006).
Anticancer Potential
In the field of oncology, certain derivatives of 4-(pyrimidin-2-yl)piperazin, structurally related to the compound , have shown potential as anticancer agents. This is evident in their effectiveness against various human cancer cell lines, indicating a promising avenue for future cancer treatments (Mallesha et al., 2012).
Monoamine Oxidase Inhibitors
Compounds structurally related to 1-(4-(pyrimidin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one have been studied for their monoamine oxidase inhibitory activity. This suggests potential applications in treating neurological and psychiatric disorders (Kaya et al., 2017).
特性
IUPAC Name |
1-(4-pyrimidin-2-ylpiperazin-1-yl)-4-pyrrol-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c22-15(5-3-10-19-8-1-2-9-19)20-11-13-21(14-12-20)16-17-6-4-7-18-16/h1-2,4,6-9H,3,5,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWXYOTZJPZMNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCCN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(pyrimidin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2632385.png)
![2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]cyclohexane-1,3-dione](/img/structure/B2632387.png)
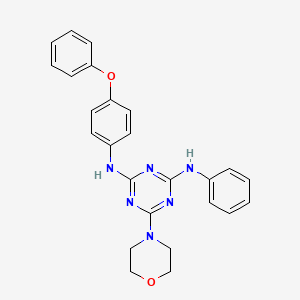

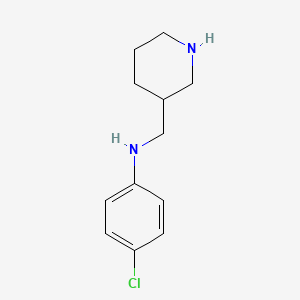
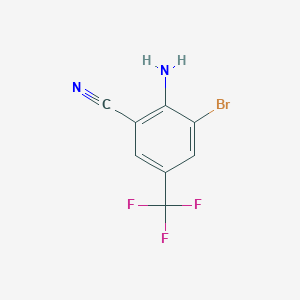
![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)methanone](/img/structure/B2632397.png)
![2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide oxalate](/img/structure/B2632398.png)
![1-[5-(furan-2-yl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one](/img/structure/B2632399.png)
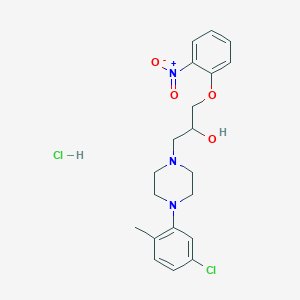
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2632401.png)
![{2-Chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]phenyl}methanamine](/img/structure/B2632402.png)
